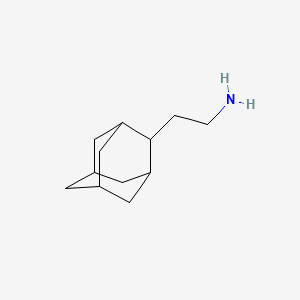

2-(Adamantan-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 282467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,1-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIDWRBNXQXUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975212 | |

| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59807-53-3, 59807-55-5 | |

| Record name | Tricyclo[3.3.1.13,7]decane-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59807-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Adamantyl)ethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC282467 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Adamantan-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(adamantan-2-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Adamantan-2-yl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Adamantan-2-yl)ethanamine, a valuable building block in medicinal chemistry and materials science. The unique steric and lipophilic properties of the adamantane cage, particularly when functionalized at the C2 position, offer novel opportunities for the design of bioactive molecules and advanced materials.[1] This document details two primary synthetic pathways to the target compound, starting from the readily available 2-adamantanone. Each route is presented with a detailed, step-by-step protocol, including the underlying chemical principles and rationale for experimental choices. Furthermore, a thorough guide to the characterization of this compound is provided, encompassing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While experimental data for the target molecule is scarce in the literature, this guide provides predicted spectroscopic data based on established principles and data from closely related adamantane derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and related adamantane-containing compounds.

Introduction: The Significance of the Adamantane Scaffold in Modern Chemistry

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its unique diamondoid structure imparts a combination of high lipophilicity, metabolic stability, and a three-dimensional architecture that can be exploited to modulate the properties of a parent molecule.[1] The incorporation of an adamantyl moiety can enhance a drug's ability to cross the blood-brain barrier, improve its pharmacokinetic profile, and provide a rigid anchor for the precise positioning of pharmacophoric elements.[1] While 1-substituted adamantane derivatives, such as the antiviral agent amantadine and the Alzheimer's drug memantine, are well-known, functionalization at the secondary (C2) position offers a distinct vector for molecular interactions and the development of novel chemical entities. This compound, with its primary amino group extending from the C2 position, is a particularly valuable synthon for introducing the adamantane cage into a variety of molecular frameworks.

This guide provides a detailed exploration of the synthesis and characterization of this important, yet under-documented, compound.

Synthetic Strategies for this compound

The synthesis of this compound can be approached from several angles, with the most practical routes commencing from the commercially available 2-adamantanone.[2][3] Two robust and versatile synthetic pathways are detailed below. The first involves the formation of a nitrile intermediate, followed by reduction. The second employs a direct reductive amination approach.

Route 1: Synthesis via 2-Adamantylideneacetonitrile Intermediate

This two-step route offers a reliable method for the preparation of this compound. It begins with the Knoevenagel condensation of 2-adamantanone with a cyano-stabilized carbanion to yield 2-adamantylideneacetonitrile. This intermediate is then reduced to the target primary amine.

Caption: Synthetic pathway via a nitrile intermediate.

2.1.1. Step A: Synthesis of 2-Adamantylideneacetonitrile

The Knoevenagel condensation provides an efficient means of forming the carbon-carbon double bond and introducing the nitrile functionality. The reaction of 2-adamantanone with acetonitrile in the presence of a strong base, such as potassium hydroxide with a crown ether, leads to the formation of 2-adamantylideneacetonitrile.[4] The crown ether is crucial for solubilizing the potassium hydroxide in the organic solvent and enhancing the basicity.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-adamantanone (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and a catalytic amount of dicyclohexano-18-crown-6 (0.1 eq.).

-

Solvent Addition: Add anhydrous acetonitrile, which serves as both a reagent and a solvent.

-

Reaction: Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and quench with water. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-adamantylideneacetonitrile.[4]

2.1.2. Step B: Reduction of 2-Adamantylideneacetonitrile to this compound

The reduction of the nitrile and the carbon-carbon double bond of 2-adamantylideneacetonitrile can be achieved in a single step using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5] This reaction should be carried out with extreme caution due to the pyrophoric nature of LiAlH₄.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) or 2-methyltetrahydrofuran (MTHF).[6]

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Dissolve 2-adamantylideneacetonitrile (1.0 eq.) in anhydrous THF or MTHF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-16 hours.[6] The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or MTHF. Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Route 2: Direct Reductive Amination

Reductive amination offers a more direct, one-pot approach to the synthesis of amines from carbonyl compounds.[6][7][8][9] While direct reductive amination of 2-adamantanone with ammonia would yield 2-aminoadamantane, the synthesis of this compound requires a two-carbon extension. This can be achieved by first converting 2-adamantanone to 2-(adamantan-2-yl)acetaldehyde, which can then undergo reductive amination.

Caption: Synthetic pathway via reductive amination.

2.2.1. Step A: Synthesis of 2-(Adamantan-2-yl)acetaldehyde

The two-carbon aldehyde can be prepared from 2-adamantanone using a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with a suitable two-carbon ylide, followed by hydrolysis of the resulting enol ether or related intermediate.

Experimental Protocol (Illustrative via Wittig Reaction):

-

Ylide Preparation: Prepare methoxymethyl)triphenylphosphonium chloride and react it with a strong base like n-butyllithium or sodium hydride in anhydrous THF at 0 °C to generate the corresponding ylide.

-

Wittig Reaction: Add a solution of 2-adamantanone (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C and then allow the mixture to warm to room temperature and stir for several hours.

-

Hydrolysis: Quench the reaction with aqueous acid (e.g., HCl) to hydrolyze the intermediate enol ether to the desired aldehyde.

-

Work-up and Purification: Extract the product into an organic solvent, wash, dry, and concentrate. Purify the crude aldehyde by column chromatography or distillation.

2.2.2. Step B: Reductive Amination of 2-(Adamantan-2-yl)acetaldehyde

The aldehyde is then subjected to reductive amination with ammonia in the presence of a suitable reducing agent.[10] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used as they are selective for the reduction of the intermediate imine in the presence of the starting aldehyde.[11]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(adamantan-2-yl)acetaldehyde (1.0 eq.) in methanol.

-

Amine Source: Add a solution of ammonia in methanol (e.g., 7N) or ammonium acetate as the ammonia source.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. A catalytic amount of acetic acid can be added to facilitate this step.[12]

-

Reduction: Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: Quench the reaction by the addition of aqueous HCl. Basify the mixture with aqueous NaOH and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting this compound can be purified by vacuum distillation or by salt formation and recrystallization.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected spectroscopic data for this compound, based on the known spectroscopic properties of adamantane derivatives and primary amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals corresponding to the adamantyl cage protons, typically in the range of 1.5-2.5 ppm. The protons of the ethylamine side chain will be more deshielded. The methylene group adjacent to the adamantane cage (-CH₂-Ad) would likely appear as a multiplet, while the methylene group attached to the nitrogen (-CH₂-NH₂) would be further downfield, likely in the 2.7-3.0 ppm range. The amine protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. This signal will disappear upon the addition of D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the adamantane cage carbons. Due to the C₂ symmetry of the 2-substituted adamantane, fewer than 10 signals are expected for the adamantane carbons. The bridgehead carbons will be in the range of 28-40 ppm, while the methylene carbons of the cage will appear between 30-50 ppm. The carbons of the ethylamine side chain will be readily distinguishable. The carbon attached to the nitrogen (-CH₂-NH₂) is expected to be in the 40-50 ppm range, while the other side-chain carbon (-CH₂-Ad) will be at a slightly higher field.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Adamantyl-H | 1.5 - 2.5 (m) | 28 - 50 |

| -CH₂-Ad | ~1.6 (m) | ~35 |

| -CH₂-NH₂ | 2.7 - 3.0 (t) | ~45 |

| -NH₂ | 1.0 - 2.0 (br s) | - |

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. As a primary amine, this compound is expected to exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[1][4] A medium to strong N-H bending (scissoring) vibration should be observed around 1590-1650 cm⁻¹.[4] The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ region.[4][5] The spectrum will also be dominated by the C-H stretching and bending vibrations of the adamantyl and ethyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch (aliphatic) | 2850 - 2950 | Strong |

| N-H Bend (scissoring) | 1590 - 1650 | Medium to Strong |

| C-N Stretch | 1020 - 1250 | Medium to Weak |

| N-H Wag | 665 - 910 | Broad, Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of C₁₂H₂₁N. The fragmentation pattern will be characteristic of adamantane derivatives and aliphatic amines. A prominent fragmentation pathway for alkylamines is α-cleavage, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a resonance-stabilized iminium cation. The fragmentation of the adamantane cage itself is also expected, leading to a series of characteristic daughter ions.[13]

Conclusion

This technical guide has detailed robust synthetic methodologies for the preparation of this compound, a valuable and versatile chemical building block. The presented protocols, based on established organic transformations, provide a clear and logical pathway for researchers to access this compound. Furthermore, the comprehensive overview of the expected spectroscopic characteristics will aid in the unambiguous identification and quality control of the synthesized material. The strategic incorporation of the 2-adamantyl moiety continues to be a promising avenue in the pursuit of novel therapeutics and advanced materials, and it is hoped that this guide will facilitate further exploration in these fields.

References

-

UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604.

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Skomorokhov, M. Y., Leonova, M. V., Shiryaev, A. K., & Klimochkin, Y. N. (2003). Reaction of Adamantan-2-one with Acetonitrile in Basic Media. Russian Journal of Organic Chemistry, 39(9), 1360-1361.

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2021, March 16). Reductive Amination [Video]. YouTube. [Link]

- Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Russian Chemical Bulletin, 71(12), 2720-2729.

-

ResearchGate. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Retrieved from [Link]

- Mariani, E., Schenone, P., Bondavalli, F., Lampa, E., & Marmo, E. (1980). (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone. Il Farmaco; edizione scientifica, 35(5), 430–440.

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.

-

Chemcd. (n.d.). 2-(2-adamantyl)ethanamine ,59807-53-3. Retrieved from [Link]

-

ChemBK. (2024). 2-(2-Adamantyl)ethylamine. Retrieved from [Link]

-

NIST. (n.d.). 1-Adamantanemethylamine, α-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]

Sources

- 1. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. gctlc.org [gctlc.org]

- 10. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

Introduction: The Structural Elucidation of a Privileged Scaffold

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Adamantan-2-yl)ethanamine

In the landscape of medicinal chemistry and materials science, the adamantane moiety stands out as a "privileged scaffold." Its rigid, lipophilic, and three-dimensional structure imparts unique properties to molecules, including enhanced metabolic stability and improved membrane permeability.[1] While 1-substituted adamantane derivatives like Amantadine and Memantine are well-known therapeutic agents, amines substituted at the secondary (C2) position offer a distinct structural vector, presenting new opportunities for targeted interactions in drug design.[1]

This compound (CAS 59807-53-3) is a primary amine derivative of this important scaffold. Accurate and unambiguous structural confirmation is the bedrock of any research or development program. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in fundamental principles and field-proven methodologies. We will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for researchers engaged in the synthesis and application of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. The inherent symmetry of the adamantane cage is reduced by substitution at the C2 position, leading to a more complex but interpretable set of signals compared to the parent adamantane.[2][3]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum will reveal the electronic environment and connectivity of every hydrogen atom. The key to interpretation lies in understanding how the electron-withdrawing nature of the amine group and the rigid geometry of the adamantane cage influence chemical shifts. Protons closer to the nitrogen atom will be deshielded and appear further downfield.[4] The adamantane cage itself displays a cluster of signals, typically in the upfield region.[5][6]

Predicted ¹H NMR Assignments

Caption: Predicted major fragmentation pathway for this compound.

The most likely fragmentation involves the cleavage of the bond between the two ethyl carbons. This is an α-cleavage relative to the adamantane ring but a β-cleavage relative to the amine. The most favorable α-cleavage for an amine is the C-C bond adjacent to the nitrogen. This would involve the loss of the adamantyl-methyl radical to form the [CH₂=NH₂]⁺ ion at m/z = 30 . This iminium ion is highly stable and is predicted to be the base peak . [7] Another significant fragmentation would be the loss of the ethylamine side chain, leading to the adamantyl cation at m/z = 135 . Subsequent fragmentation of the adamantane cage itself can produce smaller fragments at m/z = 93, 79, and 67. [2]

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of at least 12 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of at least 220 ppm.

-

Employ a relaxation delay of 5 seconds to allow for full relaxation of quaternary carbons (though none are present in the adamantane cage itself).

-

Co-add a minimum of 1024 scans.

-

-

Data Processing: Apply an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct all spectra manually. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ residual peak to 77.16 ppm.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small, solid sample of this compound directly onto the ATR crystal. Apply consistent pressure using the anvil.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection:

-

Scan the sample over the range of 4000-400 cm⁻¹. [8] * Set the resolution to 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The collected sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching.

-

Mass Analysis: Scan a mass range from m/z 25 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺). Determine the base peak (the most intense peak) and analyze the mass differences between the molecular ion and major fragment peaks to elucidate fragmentation pathways.

Conclusion

The spectroscopic profile of this compound is highly characteristic. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the primary amine and adamantane cage, and Mass Spectrometry verifies the molecular weight while revealing a predictable α-cleavage fragmentation pattern. This comprehensive guide serves as a foundational reference for researchers, enabling confident identification and characterization of this valuable chemical entity in drug discovery and development workflows.

References

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Amines." Department of Chemistry & Biochemistry. [Online]. Available: [Link]

-

WikiEducator. "Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands)." [Online]. Available: [Link]

-

OpenStax. "24.10 Spectroscopy of Amines." Organic Chemistry. [Online]. Available: [Link]

-

Chemistry LibreTexts. "24.10: Spectroscopy of Amines." [Online]. Available: [Link]

-

Illinois State University. "Infrared Spectroscopy." Department of Chemistry. [Online]. Available: [Link]

-

Tantawy, F. et al. "Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents." Polycyclic Aromatic Compounds, 2022. [Online]. Available: [Link]

-

Saeed, A. et al. "Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives." Molecules, 2022. [Online]. Available: [Link]

-

ResearchGate. "Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents | Request PDF." [Online]. Available: [Link]

-

Lippmaa, E. et al. "13C NMR spectra of adamantane derivatives." Organic Magnetic Resonance, 1972. [Online]. Available: [Link]

-

Wikipedia. "Adamantane." [Online]. Available: [Link]

-

Chemcd. "2-(2-adamantyl)ethanamine, 59807-53-3." [Online]. Available: [Link]

-

ChemBK. "2-(2-Adamantyl)ethylamine." [Online]. Available: [Link]

-

SpectraBase. "Ethylamine, 2-(adamantan-1-yl)-1-methyl-." [Online]. Available: [Link]

-

Mariani, E. et al. "(+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone." Il Farmaco; edizione scientifica, 1980. [Online]. Available: [Link]

-

Skomorokhov, M. Yu. et al. "Reaction of Adamantan-2-one with Acetonitrile in Basic Media." Russian Journal of Organic Chemistry, 2003. [Online]. Available: [Link]

-

University of Arizona. "Mass Spectrometry: Fragmentation." Department of Chemistry and Biochemistry. [Online]. Available: [Link]

-

ResearchGate. "Reaction of adamantan-2-amine and (adamantan-1-yl)methylamine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate." [Online]. Available: [Link]

-

Novakov, I. A. et al. "Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity." Russian Chemical Bulletin, 2022. [Online]. Available: [Link]

-

Chemistry LibreTexts. "6.5: Amine Fragmentation." [Online]. Available: [Link]

-

McMaster University. "Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization." [Online]. Available: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Online]. Available: [Link]

-

NC State University Libraries. "13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry." [Online]. Available: [Link]

-

SpectraBase. "Adamantane - Optional[1H NMR] - Chemical Shifts." [Online]. Available: [Link]

-

MolPort. "2-(adamantan-2-yl)ethan-1-amine." [Online]. Available: [Link]

-

YouTube. "Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage." [Online]. Available: [Link]

-

Morcombe, C. R. and Zilm, K. W. "Solid-state chemical-shift referencing with adamantane." Journal of Magnetic Resonance, 2003. [Online]. Available: [Link]

-

YouTube. "Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds." [Online]. Available: [Link]

-

University of Wisconsin. "NMR Spectroscopy – 1H NMR Chemical Shifts." Department of Chemistry. [Online]. Available: [Link]

-

YouTube. "Number of signals in 13C NMR Spectrum | TIFR 2024 Chemistry Solutions." [Online]. Available: [Link]

-

National Institute of Standards and Technology (NIST). "Adamantane." NIST WebBook. [Online]. Available: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. m.youtube.com [m.youtube.com]

- 8. wikieducator.org [wikieducator.org]

The Synthesis of 2-Substituted Adamantanes: A Technical Guide to Novel Regioselective Methodologies

Abstract

The adamantane scaffold, a rigid, lipophilic, and thermodynamically stable diamondoid, is a privileged motif in medicinal chemistry and materials science. While the synthesis of derivatives functionalized at the tertiary (bridgehead) C1 position is well-established, the selective synthesis of 2-substituted adamantanes at the secondary methylene bridge remains a significant challenge. This technical guide provides an in-depth exploration of both classical and novel synthetic strategies for accessing this valuable chemical space. We will delve into the mechanistic underpinnings of traditional methods centered around the pivotal 2-adamantanone intermediate and then transition to a comprehensive overview of modern, regioselective approaches, with a strong focus on direct C–H functionalization via photocatalysis and other emerging techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2-substituted adamantanes in their work.

The Challenge and Significance of 2-Substituted Adamantanes

Adamantane possesses two types of C-H bonds: four tertiary (methine) C-H bonds at the bridgehead positions (C1, C3, C5, C7) and twelve secondary (methylene) C-H bonds at the bridge positions (C2, C4, C6, C8, C9, C10). The tertiary C-H bonds are generally more reactive towards radical and carbocationic chemistry due to the greater stability of the corresponding intermediates. This inherent reactivity profile has historically made the synthesis of 1-substituted adamantanes relatively straightforward, while regioselective functionalization at the C2 position has been a persistent synthetic hurdle.[1]

The ability to precisely install substituents at the C2 position unlocks new vectors for molecular design. In drug discovery, for instance, a 2-substituted adamantyl group can serve as a rigid scaffold to orient pharmacophoric elements for optimal interaction with biological targets, while its lipophilicity can enhance membrane permeability and metabolic stability.[2]

This guide will first outline the foundational, yet often multi-step, classical approaches before dedicating a significant portion to the novel, more direct methods that are revolutionizing access to these important molecules.

Classical Approaches: The Centrality of 2-Adamantanone

Historically, the most reliable entry into 2-substituted adamantanes has been through the key intermediate, 2-adamantanone.[3] This ketone provides a reactive handle at the C2 position, allowing for a variety of subsequent chemical transformations.

Synthesis of 2-Adamantanone

The industrial preparation of 2-adamantanone often involves the oxidation of adamantane in strong acid, such as concentrated sulfuric acid.[3][4] This method, however, can be harsh and generate significant waste. More controlled laboratory-scale syntheses have also been developed. For example, adamantane can be oxidized using a vanadium-based catalyst in the presence of hydrogen peroxide.[5]

Another classical route involves the rearrangement of 1-adamantanol under acidic conditions. This proceeds via a 1,2-hydride shift from the initially formed tertiary 1-adamantyl cation to the more stable secondary 2-adamantyl cation, which can then be oxidized or trapped to yield 2-substituted derivatives, including 2-adamantanone.[1][6] The use of solid acid catalysts like zeolites can facilitate this transformation.[1]

Conversion of 2-Adamantanone to 2-Substituted Adamantanes

Once obtained, 2-adamantanone is a versatile precursor for a range of 2-substituted adamantanes.

-

Reduction to 2-Adamantanol: The ketone can be readily reduced to the corresponding alcohol, 2-adamantanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[7][8] This alcohol can then be further functionalized.

-

Nucleophilic Addition (Grignard and Related Reactions): Grignard reagents (RMgX) and other organometallic nucleophiles can add to the carbonyl group of 2-adamantanone to form new C-C bonds, yielding tertiary alcohols at the C2 position.[7]

-

Other Transformations: 2-adamantanone can undergo a variety of other classical ketone reactions, such as the Wittig reaction to form alkenes, or reductive amination to produce 2-aminoadamantane derivatives.

The following diagram illustrates the central role of 2-adamantanone in classical synthetic routes.

Caption: Classical synthetic pathways to 2-substituted adamantanes via the 2-adamantanone intermediate.

While reliable, these methods often require multiple steps and are not always amenable to sensitive functional groups. This has driven the development of more direct and efficient approaches.

Novel Methods: The Era of Direct C–H Functionalization

Recent advances in synthetic methodology have focused on the direct conversion of adamantane's C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized intermediates.[9] The primary challenge in this area is controlling the regioselectivity between the more abundant but less reactive secondary C-H bonds and the less abundant but more reactive tertiary C-H bonds.

Radical-Mediated C–H Functionalization

Radical-based reactions have emerged as a powerful tool for adamantane functionalization.[10] These methods typically involve the generation of a highly reactive radical species that can abstract a hydrogen atom from the adamantane core, followed by trapping of the resulting adamantyl radical.

Mechanism Overview: The general mechanism involves three key steps:

-

Initiation: Generation of a reactive radical (the H-atom abstractor).

-

Propagation: The radical abstracts a hydrogen atom from adamantane to form an adamantyl radical.

-

Termination/Functionalization: The adamantyl radical reacts with a trapping agent to form the desired product.

The regioselectivity of these reactions is highly dependent on the nature of the hydrogen atom abstracting species.[10]

Photocatalytic C–H Functionalization

Visible-light photoredox catalysis has revolutionized C-H functionalization by providing a mild and efficient way to generate radicals under ambient conditions.[11][12] In a typical system, a photocatalyst absorbs light and initiates an electron transfer process, leading to the formation of the key radical intermediates.

A common strategy employs a dual catalytic system, combining a photocatalyst with a hydrogen-atom transfer (HAT) co-catalyst.[13][14]

Illustrative Mechanism: Dual Photoredox and HAT Catalysis

Caption: General mechanism for dual photoredox/HAT-catalyzed C-H functionalization of adamantane.

Regioselectivity Control: While many photocatalytic systems favor functionalization at the tertiary C1 position due to the inherent stability of the resulting radical, recent research has demonstrated that catalyst control can influence and even reverse this selectivity.[11][13] For example, the steric and electronic properties of the HAT catalyst can be tuned to favor abstraction from the more accessible, albeit less stable, secondary C2 position. Some systems have shown a reversal in selectivity compared to previously known photochemical methods.[11]

Experimental Protocol: Representative Photocatalytic Alkylation

The following is a representative, generalized protocol based on methodologies described in the literature.[14]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the adamantane substrate (1.0 equiv.), the alkene coupling partner (1.5 equiv.), the photocatalyst (e.g., an iridium complex, 1-2 mol%), and the HAT co-catalyst (e.g., a quinuclidine derivative, 5-10 mol%).

-

Solvent and Degassing: Add the appropriate solvent (e.g., acetonitrile) and degas the mixture with argon or nitrogen for 15-20 minutes.

-

Reaction: Place the vial before a light source (e.g., a blue LED lamp) and stir at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the 2-alkylated adamantane product.

Table 1: Comparison of Regioselectivity in Radical C-H Functionalization

| Method | H-Atom Abstractor/Catalyst System | Typical C1:C2 Ratio | Reference(s) |

| Metal-Free Oxidative Carbonylation | Di-tert-butyl peroxide (DTBP) | ~2:1 | [10] |

| Oxidative Carbonylation with NHPI | Phthalimide-N-oxyl (PINO) radical | Poor selectivity | [10] |

| Photocatalytic Alkylation (Iridium/Chlorine) | Chlorine radical | ~62:38 | [10] |

| Photocatalytic Alkylation (Iridium/Quinuclidine) | Quinuclidine radical cation | >20:1 | [10][11] |

| Decatungstate Photocatalysis (on 2-adamantanone) | Excited decatungstate anion (deactivating effect of ketone) | Favors C2 position | [10] |

Directed C–H Functionalization

Another powerful strategy involves the use of directing groups.[15][16] In this approach, a functional group is temporarily installed on the adamantane scaffold, which then coordinates to a transition metal catalyst and directs the C-H activation to a specific, often adjacent, position. While this method is highly effective for achieving 1,2-disubstitution patterns, it does require additional synthetic steps for the installation and removal of the directing group.

Biocatalytic and Electrochemical Approaches

Emerging areas in the synthesis of 2-substituted adamantanes include biocatalysis and electrochemistry.

-

Biocatalysis: Certain enzymes, particularly cytochrome P450 monooxygenases, can hydroxylate adamantane. While many of these enzymes show a strong preference for the tertiary C1 position, some bacterial strains and engineered enzymes have been shown to produce 2-adamantanol.[17] The high regio- and stereoselectivity of enzymatic reactions makes this a promising, albeit currently less developed, avenue for green synthesis.[18]

-

Electrochemistry: Anodic oxidation provides a reagent-free method for C-H functionalization. By controlling the oxidation potential, it is possible to achieve selective functionalization. For example, electrochemical fluorination of adamantane has been reported, with the potential to control the degree and site of fluorination.[19]

Summary and Outlook

The synthesis of 2-substituted adamantanes has evolved significantly from multi-step classical routes revolving around 2-adamantanone to elegant and direct C-H functionalization strategies. Photocatalysis, in particular, has emerged as a leading methodology, offering mild reaction conditions and, crucially, the potential for catalyst-controlled regioselectivity. While achieving high selectivity for the C2 position remains a primary objective, the progress in tuning HAT catalysts and understanding the subtle electronic effects of existing substituents is rapidly advancing the field.

Future research will likely focus on:

-

Developing more efficient and selective catalysts for C2 functionalization.

-

Expanding the scope of photocatalytic reactions to include a wider range of coupling partners.

-

Further exploring the potential of biocatalytic and electrochemical methods for sustainable and highly selective syntheses.

The continued development of these novel methods will undoubtedly facilitate the broader application of 2-substituted adamantanes in the design of next-generation pharmaceuticals, advanced materials, and complex molecular architectures.

References

- 2-Adamantanone Blog. (2025, September 22). What reactions can 2 - adamantanone undergo?

- Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central.

- Elangovan, S. P., Inoue, K., Okubo, T., Kojima, A., & Ogura, M. (n.d.). Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. Industrial & Engineering Chemistry Research - ACS Publications.

- RU2109727C1 - Method of synthesis of adamantane-2-one. Google Patents.

- 2-Adamantanone synthesis. ChemicalBook.

- Yang, H.-B., Feceu, A., & Martin, D. B. C. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis.

- CN102850199A - Method for producing 2-adamantanone. Google Patents.

- Weigel, W. K., III, Dang, H. T., Feceu, A., & Martin, D. B. C. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry (RSC Publishing).

- Hrdina, R. (n.d.). Directed C–H Functionalization of the Adamantane Framework. Synthesis.

- What is 2-Adamantanone and how is it synthesized? - FAQ. Guidechem.

- Cho, K. B., & Shaik, S. (2010). A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI). PubMed.

- Yang, H.-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ChemRxiv.

- Hrdina, R. (2018). Directed C–H Functionalization of the Adamantane Framework. Semantic Scholar.

- Yang, H.-B., Feceu, A., & Martin, D. (n.d.). Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Cambridge Open Engage.

- Dang, H. T., O'Callaghan, H. T., Wymore, M. M., Suarez, J., & Martin, D. B. C. (2024). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. ACS Publications - American Chemical Society.

- Dang, H. T., O'Callaghan, H. T., Wymore, M. M., Suarez, J., & Martin, D. B. C. (n.d.). Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis. PubMed Central.

- Pu, X., & Lévesque, F. (n.d.). General mechanisms for C-H activation catalysis involving different reoxidation strategies. ResearchGate.

- Cho, K. B., & Shaik, S. (n.d.). A Theoretical Study of Reactivity and Regioselectivity in the Hydroxylation of Adamantane by Ferrate(VI). The Journal of Organic Chemistry - ACS Publications.

- Yang, H.-B., Feceu, A., & Martin, D. B. C. (n.d.). (PDF) Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. ResearchGate.

- Slepenkin, A., & Ryabova, A. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central.

- Dang, H. T., O'Callaghan, H. T., Wymore, M. M., Suarez, J., & Martin, D. B. C. (2024). Selective C-H Activation of Molecular Nanodiamonds via Photoredox Catalysis. PubMed.

- Dang, H. T., & Martin, D. B. C. (n.d.). Synthesis of amino-diamondoid pharmacophores via photocatalytic C–H aminoalkylation. Chemical Communications (RSC Publishing).

- Yan, M., & Francke, R. (2018). Electrochemical strategies for C–H functionalization and C–N bond formation. Chemical Society Reviews.

- Gram scale synthesis of 2‐adamantanol from 2‐adamantanone. ResearchGate.

- Synthesis of 2-Adamantane Derivatives from 1-Adamantanol on Solid Acid Catalysts. ResearchGate.

- 1- and 2-adamantyl derivatives. ResearchGate.

- Todd, M., & Hrdina, R. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PubMed Central.

- Nucleophilic Substitution Reactions of 1-Nitroxy-3-(nitroxymethyl)adamantanes. Semantic Scholar.

-

Adamantanol nitrates in nucleophilic substitution reactions. ResearchGate. Retrieved from [Link]

- MacMillan Group. (2021, July 1). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University.

- (PDF) Alkylation of adamantane with alkyl halides catalyzed by ruthenium complexes. ResearchGate.

- Selective Hydroxylation of Adamantane and Its Derivatives. ResearchGate.

- Romero, E., & Renata, H. (2020). Scalable Biocatalytic C–H Oxyfunctionalization Reactions. PubMed Central.

- Catalytic Alkylation of Adamantane with Propylene: Quantum-Chemical Calculations and Experimental Data. ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN1980875A - Process for producing 2-adamantanol and 2-adamantanone - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. RU2109727C1 - Method of synthesis of adamantane-2-one - Google Patents [patents.google.com]

- 5. 2-Adamantanone synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. What reactions can 2 - adamantanone undergo? - Blog [sinoshiny.com]

- 8. researchgate.net [researchgate.net]

- 9. Direct radical functionalization methods to access substituted adamantanes and diamondoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. Directed C–H Functionalization of the Adamantane Framework | Semantic Scholar [semanticscholar.org]

- 17. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scalable Biocatalytic C–H Oxyfunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrochemical strategies for C–H functionalization and C–N bond formation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00619E [pubs.rsc.org]

X-ray crystal structure of 2-(Adamantan-2-yl)ethanamine derivatives

An In-Depth Technical Guide to the X-ray Crystal Structure of 2-(Adamantan-2-yl)ethanamine Derivatives for Drug Discovery Professionals

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles and methodologies for determining the X-ray crystal structure of adamantane derivatives. While published crystal structures specifically for this compound derivatives are not prevalent in publicly accessible literature, the robust and transferable principles of synthesis, crystallization, and crystallographic analysis are expertly detailed herein. By examining closely related 2-substituted and amino-containing adamantane analogues, this document offers field-proven insights and a practical framework for elucidating the three-dimensional structures that are critical to modern drug design.

Introduction: The Adamantane Scaffold in Medicinal Chemistry

Adamantane, a perfectly symmetrical and rigid diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry.[1] Its unique three-dimensional structure and high lipophilicity are prized attributes in drug design, often enhancing a molecule's ability to interact with biological membranes and hydrophobic pockets within target proteins.[2] This can lead to improved pharmacokinetic properties, such as increased metabolic stability and better membrane permeability. Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[3][4]

While 1-substituted adamantanes like Amantadine and Memantine are well-known therapeutic agents, substitution at the secondary (C2) position offers a distinct structural vector for the attached pharmacophores.[2][5] This alternative geometry can lead to novel interactions with biological targets, potentially overcoming drug resistance or improving selectivity.

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[6][7] This atomic-level insight is indispensable for structure-activity relationship (SAR) studies, enabling rational drug design and optimization. By understanding the exact conformation, bond angles, and intermolecular interactions of a compound, scientists can design more potent and specific drug candidates.[7]

This guide will detail the complete workflow for the structural elucidation of adamantane derivatives, from chemical synthesis and crystal growth to X-ray data collection and structural analysis, providing the necessary technical foundation for researchers working with this important class of molecules.

PART 1: Synthesis and Crystallization of Adamantane Derivatives

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Representative Synthesis: From Nitrile to Amine

A common and effective method for synthesizing ethanamine derivatives involves the reduction of a corresponding nitrile. This transformation is a cornerstone of medicinal chemistry for accessing primary amines.

Protocol: Reduction of an Adamantane-containing Nitrile Causality: The choice of a reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting nitriles to primary amines.[8] The reaction is typically performed in an anhydrous ether solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (typically 2-2.5 molar equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve the starting nitrile, 2-(Adamantan-2-yl)acetonitrile, in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The slow addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-8 hours to ensure complete conversion.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to produce a granular precipitate that is easily filtered.

-

Isolation and Purification: Filter the resulting solids and wash them thoroughly with THF or another suitable solvent like ethyl acetate. Combine the organic filtrates, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the final compound with high purity, which is essential for successful crystallization.

The Art of Crystallization

Growing diffraction-quality single crystals is often the most challenging step in the entire process. The goal is to encourage molecules to slowly transition from a disordered state in solution to a highly ordered, repeating lattice.

Protocol: Slow Evaporation Method Causality: The principle of slow evaporation is to gradually increase the concentration of the solute past its saturation point, forcing nucleation and slow crystal growth. The choice of solvent is paramount; the ideal solvent dissolves the compound moderately at room temperature and is volatile enough to evaporate over a period of several days to weeks. Solvents like acetone or mixtures like ethanol/water have been successfully used for adamantane derivatives.[9][10]

-

Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>95%), as impurities can inhibit nucleation or be incorporated as defects into the crystal lattice.

-

Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., acetone, methanol, ethanol, ethyl acetate, hexane, and water/ethanol mixtures).

-

Prepare the Crystallization Vessel: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the chosen solvent in a clean, small glass vial. The solution should be saturated or near-saturated. If necessary, gently warm the solution to fully dissolve the compound.

-

Slow Evaporation: Cover the vial with a cap, or use parafilm, and pierce it with one or two small holes using a needle. This restricts the rate of solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Locations such as a quiet drawer or a dedicated incubation chamber are ideal.

-

Monitoring: Observe the vial periodically over days or weeks. The formation of small, clear, block-shaped crystals with well-defined faces is the desired outcome.[10]

PART 2: X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin. This is a highly automated yet technically nuanced process.[11]

Experimental Workflow

The overall workflow from a physical crystal to a refined 3D molecular model is a multi-step process.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Selection and Mounting: A suitable crystal (typically 0.05 - 0.2 mm in size) is selected under a microscope.[10] It should be clear, have sharp edges, and be free of cracks or defects. The crystal is mounted on a cryoloop using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (e.g., 120 K).[12] This low temperature minimizes thermal vibration of the atoms, resulting in sharper diffraction spots and higher quality data.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer.[6] A fine, high-intensity beam of X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots of varying intensities. A modern detector collects thousands of these diffraction images.

-

Data Processing and Integration: The collected images are processed to determine the precise location and intensity of each diffraction spot. This step also determines the unit cell dimensions and the crystal's space group (the symmetry rules governing the crystal lattice).

-

Structure Solution: This is the most critical computational step. The "phase problem" is solved using either direct methods or Patterson methods to generate an initial electron density map, which reveals the approximate positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data. In this iterative process, the positions, and anisotropic displacement parameters (which model atomic vibrations) of all atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final model is often judged by its R-factor, with values below 0.05 (5%) being indicative of a well-refined structure.[12]

-

Validation: The final structure is validated using established crystallographic checks to ensure the model is chemically sensible and accurately represents the data. The final data, including atomic coordinates, is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[13][14]

PART 3: Structural Analysis of Adamantane Derivatives (Case Studies)

While data for the specific target is scarce, we can glean significant insights by comparing the crystal structures of other adamantane derivatives. This comparative analysis reveals how different substituents influence molecular conformation and crystal packing.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for several adamantane derivatives, providing a basis for understanding the structural landscape of this chemical class.

| Parameter | 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol[12] | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide[15] | 2-[(Adamantan-1-ylamino)methyl]phenol[10] |

| Chemical Formula | C₂₇H₃₄O | C₁₆H₂₇N₃OS | C₁₇H₂₃NO |

| Molecular Weight | 374.54 | 309.47 | 257.36 |

| Crystal System | Triclinic | Triclinic | Monoclinic |

| Space Group | P-1 | P-1 | P2₁/c |

| a (Å) | 6.4065 (2) | 6.4013 (3) | 23.451 (5) |

| b (Å) | 13.1474 (4) | 10.3925 (5) | 11.837 (2) |

| c (Å) | 13.3466 (4) | 13.4357 (6) | 10.684 (2) |

| α (°) | 70.718 (3) | 98.711 (2) | 90 |

| β (°) | 81.700 (3) | 97.464 (2) | 101.17 (3) |

| γ (°) | 80.134 (3) | 90.963 (2) | 90 |

| Volume (ų) | 1040.75 (6) | 874.15 (7) | 2909.6 (10) |

| Z | 2 | 2 | 8 |

| Temp. (K) | 120 | 160 | 298 |

| R-factor | 0.035 | 0.046 | Not Reported |

Key Structural Insights

-

Conformational Flexibility and Packing: The bulky adamantane cage itself is rigid, but the linker and substituent groups determine the molecule's overall conformation. For example, in two closely related hydrazine-1-carbothioamide derivatives, changing a substituent from a tert-butyl to a cyclohexyl group resulted in a switch from a "folded" to an "extended" conformation, significantly altering the intermolecular interactions.[15] This highlights the sensitivity of crystal packing to subtle chemical changes.

-

Hydrogen Bonding: In derivatives containing hydrogen bond donors and acceptors, these interactions often dominate the crystal packing. In the structure of 2-[(Adamantan-1-ylamino)methyl]phenol, a strong intramolecular O—H···N hydrogen bond plays a key role in stabilizing the molecular conformation.[10] Such interactions are critical for molecular recognition at biological targets.

-

Disorder of the Adamantane Group: A noteworthy phenomenon in adamantane crystallography is the potential for orientational disorder.[9] In some crystal structures, the adamantane cage is found to occupy two or more overlapping orientations within the lattice. This is refined by assigning a "site occupancy ratio" to each position.[1][9] Recognizing and correctly modeling this disorder is crucial for achieving an accurate final structure.

PART 4: Application in Drug Discovery

The ultimate value of a crystal structure in a pharmaceutical context is its ability to guide the design of better medicines.

Caption: The central role of X-ray crystal structures in the drug design cycle.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of active and inactive analogues, researchers can understand which parts of the molecule are essential for binding to a target protein. The precise orientation of the 2-ethanamine group, for example, could be visualized to see if it forms a critical salt bridge in an enzyme's active site.

-

Computational Docking: An experimental crystal structure provides the ideal starting point for computational chemistry.[15] This high-resolution structure can be docked into a model of a biological target, such as an NMDA receptor or a viral M2 proton channel, to predict the binding mode and affinity.[2] This allows for the virtual screening of new derivative ideas before committing to their synthesis, saving significant time and resources.

-

Rational Design: Armed with structural knowledge, medicinal chemists can make rational, targeted modifications to a lead compound. For instance, if a crystal structure reveals an unoccupied hydrophobic pocket near the adamantane cage, a chemist might design a new derivative with an additional methyl group positioned to fill that pocket, potentially increasing binding affinity and potency.

Conclusion

The crystallographic analysis of this compound derivatives and their analogues is a powerful tool in the arsenal of the modern drug discovery professional. While obtaining high-quality crystals can be a significant experimental hurdle, the atomic-level insights gained are invaluable. A detailed understanding of the three-dimensional structure provides an unambiguous foundation for understanding structure-activity relationships, enabling computational modeling, and guiding the rational design of more effective and selective therapeutics. The principles and protocols outlined in this guide offer a robust framework for successfully navigating the path from synthesis to structure, ultimately accelerating the development of novel adamantane-based medicines.

References

-

Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules. Available at: [Link]

-

Perlovich, G. L., et al. (n.d.). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. RSC Publishing. Available at: [Link]

-

Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Semantic Scholar. Available at: [Link]

-

Kumar, C. S. C., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. ResearchGate. Available at: [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

-

Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

Novakov, I. A., et al. (2022). Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. ResearchGate. Available at: [Link]

-

Thakral, N. K., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed. Available at: [Link]

-

Deeva, E. A., et al. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

-

ResearchGate. (2013). (PDF) Biological activity of adamantane analogues. Available at: [Link]

-

Khan, I., et al. (2019). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. Available at: [Link]

-

Zhang, L-Y., et al. (2011). 2-[(Adamantan-1-ylamino)methyl]phenol. PubMed Central. Available at: [Link]

-

Wróbel, M., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Structure of two adamantane derivatives. Available at: [Link]

- Protasova, O. V. (n.d.). Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. eScholarship, University of California.

-

Chemcd. (n.d.). 2-(2-adamantyl)ethanamine, 59807-53-3. Available at: [Link]

-

University of Toyama. (n.d.). CCDC 2365767: Experimental Crystal Structure Determination. Available at: [Link]

- Anstey Research Group. (n.d.). Crystal Structures Submitted to the CSD.

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

The University of Manchester. (2007). CCDC 626877: Experimental Crystal Structure Determination. Research Explorer. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. excillum.com [excillum.com]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-[(Adamantan-1-ylamino)methyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. benchchem.com [benchchem.com]

- 13. Crystal Structures Submitted to the CSD – Anstey Research Group [mitchanstey.org]

- 14. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 15. mdpi.com [mdpi.com]

Technical Guide: A Multi-faceted Investigation into the Lipophilicity of 2-(Adamantan-2-yl)ethanamine

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides an in-depth technical examination of the lipophilicity of 2-(Adamantan-2-yl)ethanamine, a molecule of interest due to its unique adamantane scaffold. The adamantane cage, a rigid and bulky hydrocarbon structure, is known to significantly increase lipophilicity, which can enhance metabolic stability and permeability across biological membranes like the blood-brain barrier (BBB).[4][5] We will dissect the theoretical underpinnings of lipophilicity metrics (LogP and LogD), present validated experimental protocols for their determination, and explore the utility of computational prediction models. By synthesizing data from multiple methodologies, this whitepaper aims to provide a comprehensive and actionable understanding of this compound's lipophilic character, offering critical insights for its potential development as a therapeutic agent.

Introduction: The Significance of the Adamantane Scaffold and Lipophilicity

The adamantane moiety has become a privileged scaffold in medicinal chemistry, valued for its unique three-dimensional, rigid, and highly lipophilic nature. Its incorporation into drug candidates can lead to improved metabolic stability, enhanced binding affinity for hydrophobic pockets, and favorable pharmacokinetic properties.[6] this compound combines this lipophilic "bullet" with a primary amine, a common pharmacophore that is ionizable at physiological pH. This structural combination presents a fascinating case study in the balance between lipophilicity and hydrophilicity.

Lipophilicity, defined by the International Union of Pure and Applied Chemistry (IUPAC) as the affinity of a molecule for a lipophilic environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][7][8][9] It governs a molecule's ability to traverse cell membranes, bind to plasma proteins, and access target sites.[3][] For compounds targeting the Central Nervous System (CNS), lipophilicity is a key predictor of blood-brain barrier permeability.[11][12][13] Therefore, a precise and comprehensive characterization of the lipophilicity of this compound is not merely an academic exercise but a foundational step in assessing its therapeutic potential.

Differentiating LogP and LogD: A Critical Distinction for Ionizable Compounds

Understanding the lipophilicity of this compound requires a clear distinction between two key metrics:

-

LogP (Partition Coefficient): This is the logarithm of the ratio of the concentration of the neutral (unionized) form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[3][14] LogP = log10 ([Compound]octanol / [Compound]water)

-

LogD (Distribution Coefficient): This is the logarithm of the ratio of the concentration of all forms of a compound (neutral and ionized) in the lipid phase to its concentration in the aqueous phase at a specific pH. For a basic compound like our subject molecule, the relationship is: LogD(pH) = LogP - log10 (1 + 10^(pKa - pH))

The primary amine in this compound is basic and will be predominantly protonated (cationic) at physiological pH (~7.4). This ionization dramatically increases its aqueous solubility, meaning its LogD at pH 7.4 will be significantly lower than its LogP. This distinction is paramount, as LogD is the more physiologically relevant parameter for predicting in vivo behavior.

Caption: Relationship between molecular structure and lipophilicity metrics.

Methodologies for Lipophilicity Determination

A robust investigation relies on a combination of experimental and computational methods. Experimental techniques provide empirical data, while computational models offer rapid, early-stage predictions.

Experimental Determination: The Gold Standard and the High-Throughput Workhorse

Causality Behind Method Selection: We employ two orthogonal experimental methods. The Shake-Flask method (OECD TG 107) is chosen as the universally recognized "gold standard" for its direct measurement of partitioning.[15][16] However, it is low-throughput and can be challenging for compounds with extreme lipophilicity. To overcome these limitations, we complement it with the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD TG 117) , which offers high throughput and is well-suited for drug discovery pipelines, providing a reliable estimate of LogP based on chromatographic retention.[17]

This method directly measures the partition coefficient by dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration in each phase.[18]

Step-by-Step Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with pH 7.4 phosphate buffer.

-

Saturate pH 7.4 phosphate buffer with n-octanol. This pre-saturation is critical to ensure the volumes and properties of the phases do not change during the experiment.

-

-

Compound Preparation: Prepare a stock solution of this compound in the n-octanol phase. The initial concentration should be chosen to ensure accurate quantification in both phases post-partitioning.

-

Partitioning:

-

In a suitable vessel, combine the n-octanol solution and the aqueous buffer at a defined volume ratio (e.g., 1:1, 2:1, 1:2 to ensure reproducibility).

-

Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically several hours). Gentle, prolonged agitation is preferred over vigorous shaking to prevent the formation of emulsions, which are a common source of error.

-

-

Phase Separation: Separate the two phases. Centrifugation is required to ensure a clean separation, especially if any cloudiness is observed.

-

Quantification:

-

Accurately determine the concentration of the analyte in both the n-octanol and aqueous phases using a validated analytical method, such as HPLC with UV or Mass Spectrometry detection. A system with a high dynamic range is advantageous, as concentrations in the two phases can differ significantly.[19]

-

-

Calculation: Calculate the LogD at pH 7.4 using the measured concentrations. The experiment should be performed in triplicate.[20]

This indirect method correlates the retention time (tR) of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds.

Step-by-Step Methodology:

-

System Preparation:

-